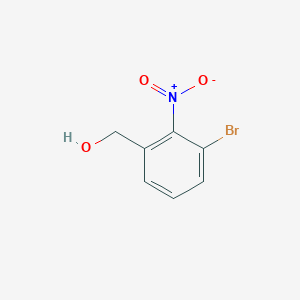

(3-Bromo-2-nitrophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

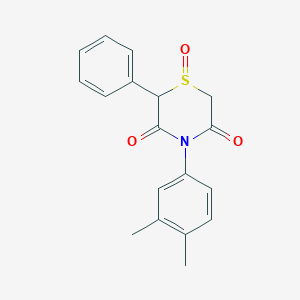

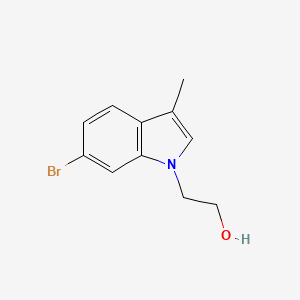

(3-Bromo-2-nitrophenyl)methanol is a chemical compound with the CAS Number: 1261475-45-9 . It has a molecular weight of 232.03 and its IUPAC name is this compound . The compound is usually stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical form of this compound is either solid or liquid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique

Determination of Bronopol and Its Degradation Products

Bronopol, a compound related through its bromo-nitro functional group arrangement, is extensively used as an antimicrobial agent. A study developed a method using high-performance liquid chromatography (HPLC) for the determination of bronopol and its degradation products in various products, highlighting the importance of stability and degradation pathways in pharmaceutical and cosmetic applications (Wang, Provan, & Helliwell, 2002).

Transmission of Substituent Effects

Research exploring the transmission of substituent effects in thiophen systems, including studies on compounds like 3-bromo-2-nitro-4-X-thiophens, can provide insights into how substituent properties affect chemical reactivity and stability. Such studies are crucial for understanding molecular behavior in organic synthesis and designing compounds with desired chemical properties (Spinelli, Guanti, & Dell'erba, 1972).

Degradation Rate of Bronopol

Investigations into the degradation of bronopol assess how factors like chemical composition and physical conditions influence the stability and degradation rate of this compound. Such studies are pivotal for ensuring the efficacy and safety of preservatives in cosmetic products, potentially paralleling research interests for compounds like (3-Bromo-2-nitrophenyl)methanol in terms of stability and degradation (Matczuk, Obarski, & Mojski, 2012).

Nucleophilic Substitution in Five-Membered Rings

Research on the influence of steric interactions in the reaction area on activation by a nitro-group in five-membered rings, including thiophen derivatives, underscores the complexity of nucleophilic substitution reactions. These studies contribute to a deeper understanding of how different functional groups and their positions affect chemical reactivity, which is relevant for synthesizing and manipulating compounds like this compound (Spinelli & Consiglio, 1975).

Safety and Hazards

The safety information for (3-Bromo-2-nitrophenyl)methanol indicates that it has the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Many aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes .

Biochemical Pathways

These compounds can affect various biochemical pathways, leading to diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways it affects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have diverse biological activities . They can interact with multiple receptors and participate in various biochemical reactions .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal temperatures and pressures .

Metabolic Pathways

Similar compounds, such as indole derivatives, are known to participate in various metabolic pathways .

Propriétés

IUPAC Name |

(3-bromo-2-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVQNXRJFYFTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

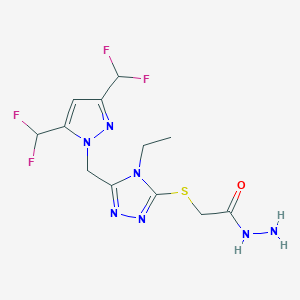

![2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2704718.png)

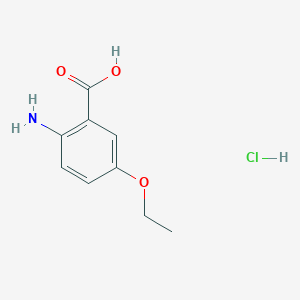

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2704726.png)

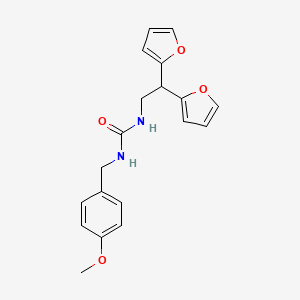

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)